molecular formula C23H33D5O7 B1151757 Prostaglandin E2-1-glyceryl ester-d5

Prostaglandin E2-1-glyceryl ester-d5

Cat. No. B1151757
M. Wt: 431.6
InChI Key: RJXVYMMSQBYEHN-OIDPAJOKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin E2-1-glyceryl ester-d5 (PGE2-1-glyceryl ester-d5) contains five deuterium atoms. It is intended for use as an internal standard for the quantification of PGE2-1-glyceryl ester by GC- or LC-mass spectrometry. 2-Arachidonoyl glycerol (2-AG) has been isolated from porcine brain, and has been characterized as the natural endocannabinoid ligand for the central cannabinoid receptor. Incubation of 2-AG with cyclooxygenase-2 and specific PGH2 isomerases in cell cultures and isolated enzyme preparations results in PG glycerol ester formation. The biosynthesis of PGH, PGD, PGE, PGF, and thromboxane A-2-glyceryl ester compounds have all been documented. The 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media. While the stability and metabolism of these prostaglandin products has been investigated, little is known about their intrinsic biological activity.

Scientific Research Applications

1. Ocular Health and Intraocular Pressure

Prostaglandin E2 (PGE2)-2-glyceryl ester, closely related to PGE2-1-glyceryl ester-d5, has been studied for its effects on ocular health, specifically intraocular pressure. This compound, a product of cyclo-oxygenase 2, has shown potential in lowering intraocular pressure in animal models, indicating a possible application in treating conditions like glaucoma. The research suggests the presence of a PGE2-glyceryl ester–specific recognition site in the eye, which could be targeted for therapeutic interventions (Woodward, Poloso, & Wang, 2016).

2. Gastrointestinal Healing

Prostaglandin E2 derivatives have been explored in the context of gastrointestinal health, particularly in the treatment of gastric ulcers. A study focusing on prostaglandin E2-decyl-ester (UG-2) demonstrated its efficacy in promoting the natural healing of peptic ulcers, suggesting a potential therapeutic role for similar compounds like PGE2-1-glyceryl ester-d5 in gastrointestinal disorders (Wada, 1974).

3. Inflammation and Immune Response

PGE2 glyceryl esters, including PGE2-1-glyceryl ester-d5, have been identified as mediators in inflammation and immune response. Research has shown these compounds can modulate key aspects of immunity, like macrophage activation and inflammatory pain sensitization. This opens up possibilities for their use in understanding and potentially treating various inflammatory conditions (Harris et al., 2002).

4. Cancer Research

There is evidence to suggest that prostaglandins, including PGE2 and its derivatives, play roles in cancer progression. The diverse activities of these prostaglandins in immune regulation are crucial to understanding their potential in cancer therapies. The modulation of pathways involving PGE2-1-glyceryl ester-d5 could be relevant in developing new approaches to cancer treatment (Markovič et al., 2017).

5. Reproductive Health

Prostaglandins have been identified in human semen, with certain derivatives playing significant roles. The study of compounds like PGE2-1-glyceryl ester-d5 in reproductive health could provide insights into fertility and reproductive functions, potentially leading to novel treatments or interventions (Taylor & Kelly, 1974).

properties

Product Name

Prostaglandin E2-1-glyceryl ester-d5

Molecular Formula

C23H33D5O7

Molecular Weight

431.6

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i15D2,16D2,18D

InChI Key

RJXVYMMSQBYEHN-OIDPAJOKSA-N

SMILES

O=C1[C@H](C/C=CCCCC(OC([2H])([2H])C(O)([2H])C([2H])([2H])O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)[C@H](O)C1

synonyms

PGE2-1-glyceryl ester-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin E2-1-glyceryl ester-d5
Reactant of Route 2
Prostaglandin E2-1-glyceryl ester-d5
Reactant of Route 3
Prostaglandin E2-1-glyceryl ester-d5
Reactant of Route 4
Prostaglandin E2-1-glyceryl ester-d5
Reactant of Route 5
Reactant of Route 5
Prostaglandin E2-1-glyceryl ester-d5
Reactant of Route 6
Prostaglandin E2-1-glyceryl ester-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.